Due to its chirality, (2S,4S)-(+)-2,4-pentanediol can act as a chiral pool starting material for the synthesis of other chiral compounds. Its hydroxyl groups can be readily transformed into various functional groups, allowing chemists to create new molecules with desired stereocenters. This is crucial in developing drugs and other biologically active molecules, as their effectiveness often depends on their stereochemistry.
(2S,4S)-(+)-2,4-Pentanediol can be used as a building block in the synthesis of biodegradable polymers. These polymers have potential applications in various fields, including drug delivery, tissue engineering, and sustainable materials development. The diol functionality allows for cross-linking and polymerization, leading to the formation of tailored materials with desired properties.
(2S,4S)-(+)-2,4-Pentanediol is a chiral compound with the molecular formula CHO and a molecular weight of 104.15 g/mol. It is characterized by two hydroxyl groups located at the second and fourth carbon atoms of a five-carbon chain. This compound is a stereoisomer of 2,4-pentanediol, specifically the enantiomer that exhibits optical activity due to its specific spatial arrangement of atoms. The IUPAC name reflects its stereochemistry, indicating that both chiral centers are in the S configuration.
The compound appears as a solid at room temperature and has various synonyms including 2,4-amylene glycol and pentanediol-2,4. Its structure can be represented as follows:
textHO-CH(CH3)-CH(OH)-CH2-CH3
These reactions are significant in synthetic organic chemistry for producing various derivatives.
Research indicates that (2S,4S)-(+)-2,4-pentanediol exhibits notable biological activities. It has been studied for its potential as a chiral building block in pharmaceuticals due to its ability to influence the stereochemical outcomes of reactions involving other chiral compounds. Some studies also suggest it may have antimicrobial properties, although more research is needed to fully elucidate its biological effects.
Several methods exist for synthesizing (2S,4S)-(+)-2,4-pentanediol:
Studies have explored the interactions of (2S,4S)-(+)-2,4-pentanediol with other compounds in mixed solvents. For instance, enthalpic pairwise interactions with isomers of 2,4-pentanediol in dimethyl sulfoxide-water mixtures have been investigated to understand solvation dynamics and molecular behavior in solution . These interactions are crucial for applications in drug formulation and delivery systems.
Several compounds share structural similarities with (2S,4S)-(+)-2,4-pentanediol:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1,3-Butanediol | CHO | Shorter carbon chain; used in antifreeze |
1,5-Pentanediol | CHO | Longer carbon chain; different physical properties |
2,3-Butanediol | CHO | Different stereochemistry; used as solvent |
The uniqueness of (2S,4S)-(+)-2,4-pentanediol lies in its specific stereochemistry which imparts distinct physical and chemical properties compared to these similar compounds. Its chirality makes it particularly valuable in asymmetric synthesis and pharmaceutical applications.
(2S,4S)-(+)-2,4-Pentanediol represents a chiral diol compound with the molecular formula C₅H₁₂O₂ and a molecular weight of 104.15 grams per mole [1] [2]. The compound exhibits two chiral centers located at carbon positions 2 and 4, both possessing S-configuration according to the Cahn-Ingold-Prelog priority rules [1] [3]. The linear formula is expressed as CH₃CH(OH)CH₂CH(OH)CH₃, indicating hydroxyl groups positioned at the second and fourth carbon atoms of the pentane backbone [3] [4].
The stereochemical designation (2S,4S) indicates that both chiral centers have the same absolute configuration, distinguishing this enantiomer from its mirror image (2R,4R)-(-)-2,4-Pentanediol [1] [5]. The compound possesses a defined atom stereocenter count of 2 with no undefined stereocenters, confirming its well-established three-dimensional structure [1]. The Chemical Abstracts Service registry number for this specific enantiomer is 72345-23-4 [1] [3] [6].
The molecular structure features two rotatable bonds, contributing to conformational flexibility around the central methylene group [1]. The topological polar surface area measures 40.5 square angstroms, reflecting the polar nature imparted by the two hydroxyl functional groups [1]. The compound exhibits a complexity value of 39.3 according to computational analysis, indicating moderate structural intricacy [1].
The International Union of Pure and Applied Chemistry name for this compound is (2S,4S)-pentane-2,4-diol [1]. The InChI (International Chemical Identifier) string is InChI=1S/C5H12O2/c1-4(6)3-5(2)7/h4-7H,3H2,1-2H3/t4-,5-/m0/s1, which encodes the complete structural information including stereochemistry [1].
The peak at 23.3 parts per million corresponds to the carbon atom bearing the hydroxyl group, while the signal at 23.9 parts per million represents the carbon adjacent to the hydroxyl-bearing carbon [8]. The chemical shift at 46.5 parts per million arises from the central methylene carbon (C-3) that bridges the two chiral centers [8] [9]. The signals at 64.8 and 68.1 parts per million are attributed to the two different carbon atoms bonded to oxygen atoms, specifically carbons 2 and 4 [8] [9].
Proton nuclear magnetic resonance spectroscopy reveals coupling patterns consistent with the pentanediol structure, though specific chemical shift values for the pure (2S,4S) enantiomer require separation from stereoisomeric mixtures [4]. The hydroxyl protons typically appear as broad signals due to rapid exchange, while the methine and methylene protons exhibit characteristic splitting patterns [4].
Mass spectrometric analysis of (2S,4S)-(+)-2,4-Pentanediol demonstrates fragmentation patterns characteristic of aliphatic diols [10] [11]. The molecular ion peak appears at mass-to-charge ratio 104, corresponding to the molecular weight of the intact molecule [10] [12]. Gas chromatography-mass spectrometry analysis reveals the base peak at mass-to-charge ratio 45, representing a prominent fragment ion [1].
Additional significant peaks occur at mass-to-charge ratios 42 and 43, indicating common fragmentation pathways typical of pentanediol compounds [1]. The fragmentation pattern reflects the loss of methyl groups (mass 15) and hydroxyl-containing fragments, consistent with the structural features of the molecule [12] [11]. Electron ionization mass spectrometry produces reproducible fragmentation patterns that aid in structural confirmation and purity assessment [10].
Infrared spectroscopy of (2S,4S)-(+)-2,4-Pentanediol reveals characteristic absorption bands associated with hydroxyl and carbon-hydrogen functional groups [13] [14]. The spectrum exhibits authentic infrared characteristics as confirmed by commercial suppliers [14]. Hydroxyl stretching vibrations typically appear in the range of 3200-3600 reciprocal centimeters, with free hydroxyl groups absorbing at higher frequencies (3600-3650 reciprocal centimeters) and hydrogen-bonded hydroxyl groups at lower frequencies (3200-3500 reciprocal centimeters) [15] [16].
Carbon-hydrogen stretching vibrations manifest in the range of 2850-2950 reciprocal centimeters for alkane carbons [15] [16]. The carbon-oxygen stretching vibrations occur between 1000-1300 reciprocal centimeters, providing evidence for the diol functionality [15] [16]. Bending vibrations of carbon-hydrogen bonds contribute to the fingerprint region below 1500 reciprocal centimeters [16].
(2S,4S)-(+)-2,4-Pentanediol exhibits well-defined thermal transition temperatures that reflect its molecular structure and intermolecular interactions [6] [17] [18]. The melting point ranges from 45.0 to 50.0 degrees Celsius according to multiple commercial specifications [6] [18]. More precise measurements indicate a melting point of 48 degrees Celsius [6] [19], with some sources reporting the range as 48-51 degrees Celsius [19].
The boiling point of 2,4-pentanediol occurs at approximately 201-202 degrees Celsius at standard atmospheric pressure [17]. Alternative measurements report boiling points of 199.5 degrees Celsius at 760 millimeters of mercury [20] and 174 degrees Celsius at 760 millimeters of mercury [19], reflecting potential variations in measurement conditions or sample purity.
The relatively high boiling point compared to analogous compounds without hydroxyl groups demonstrates the significant contribution of hydrogen bonding to thermal stability [17]. The melting point variation observed in different sources likely reflects differences in crystal packing, polymorphic forms, or the presence of trace stereoisomeric impurities [17] [18].
Property | Value | Unit | Reference |
---|---|---|---|
Melting Point | 45.0-50.0 | °C | [6] [18] |
Melting Point | 48 | °C | [6] [19] |
Boiling Point | 201-202 | °C | [17] |
Boiling Point | 199.5 | °C at 760 mmHg | [20] |
The phase change behavior of (2S,4S)-(+)-2,4-Pentanediol involves transitions between solid, liquid, and vapor phases characterized by specific thermodynamic parameters [17] [21]. The compound exhibits hygroscopic properties, readily absorbing moisture from the atmosphere due to its hydrophilic hydroxyl groups [6] [18] [22].
At room temperature, the pure compound exists as a white to almost white crystalline solid [6] [18]. The physical state transition from solid to liquid occurs over the narrow melting point range, indicating relatively pure crystalline material [6]. Upon heating beyond the melting point, the compound forms a clear, colorless liquid with syrup-like viscosity [17].
Vapor pressure measurements indicate relatively low volatility at ambient temperature, with calculated values ranging from 4.80 × 10⁻³ kilopascals at 297.2 Kelvin to 0.29 kilopascals at 347.3 Kelvin [21]. The enthalpy of vaporization measures 72.50 ± 0.30 kilojoules per mole, reflecting the energy required to overcome intermolecular hydrogen bonding in the liquid phase [21].
The thermal expansion coefficient and compressibility data contribute to understanding phase behavior under varying temperature and pressure conditions [23]. Storage recommendations specify temperatures below 30 degrees Celsius to maintain stability and prevent premature phase transitions [17].
(2S,4S)-(+)-2,4-Pentanediol demonstrates significant solubility in polar solvents due to its hydroxyl functional groups and resulting hydrogen bonding capability [22] [24]. The compound exhibits complete miscibility with water, reflecting the strong hydrophilic character imparted by the two hydroxyl groups [17] [22]. This high water solubility distinguishes it from analogous compounds lacking hydroxyl substitution [22].
The Henry's law constant for solubility in water at 298.15 Kelvin equals 3.0 × 10⁶ moles per kilogram per bar, indicating extremely high aqueous solubility [24]. The logarithm of water solubility equals -0.67 when expressed in molar units, confirming substantial water solubility [21]. The octanol-water partition coefficient (log P) measures 0.138, indicating slight preference for aqueous over organic phases [21].
Solubility in ethanol approaches complete transparency, demonstrating excellent compatibility with alcoholic solvents [6] [18] [25]. This alcohol solubility reflects similar hydrogen bonding characteristics between the pentanediol and ethanol molecules [25]. The compound's polar surface area of 40.5 square angstroms contributes to its favorable interactions with polar solvents [1].
The solubility behavior enables applications requiring aqueous or alcoholic formulations [26]. The hygroscopic nature necessitates storage under controlled humidity conditions to prevent moisture absorption that could affect solution concentrations [6] [18]. Temperature variations minimally affect solubility in most polar solvents due to the strong hydrogen bonding interactions [22].
Solvent | Solubility | Reference |
---|---|---|
Water | Fully miscible | [17] [22] |
Ethanol | Almost transparent | [6] [18] [25] |
Octanol/Water Log P | 0.138 | [21] |
(2S,4S)-(+)-2,4-Pentanediol possesses extensive hydrogen bonding capabilities arising from its two hydroxyl functional groups positioned at carbons 2 and 4 [1] [27]. The molecular structure provides two hydrogen bond donor sites through the hydroxyl hydrogen atoms and two hydrogen bond acceptor sites through the oxygen lone pairs [1]. This dual functionality enables the formation of complex hydrogen bonding networks in both pure form and solution [27].
Computational analysis indicates a hydrogen bond donor count of 2 and hydrogen bond acceptor count of 2, confirming the bifunctional hydrogen bonding character [1]. The spatial arrangement of hydroxyl groups allows for both intramolecular and intermolecular hydrogen bonding interactions [27]. Intramolecular hydrogen bonding may occur between the two hydroxyl groups when conformational flexibility permits appropriate spatial orientation [27].
Studies of related pentanediol compounds demonstrate substantial hydrogen bond basicity with significant interaction strength [28]. The hydrogen bonding capability contributes to the elevated boiling point (201-202 degrees Celsius) compared to analogous non-hydroxylated compounds [17]. Similarly, the melting point range (45-50 degrees Celsius) reflects the energy required to disrupt hydrogen bonding interactions in the crystalline state [6] [18].
In aqueous solution, the compound forms hydrogen bonds with water molecules, contributing to its complete miscibility [22] [24]. The hydrogen bonding interactions with water molecules stabilize the dissolved state and account for the high Henry's law constant [24]. Crystal structure studies of related 2,4-pentanediol compounds reveal hydrogen bonding networks that influence solid-state packing arrangements [29].
The industrial production of (2S,4S)-(+)-2,4-pentanediol primarily relies on several well-established synthetic pathways that have been optimized for large-scale manufacturing. The most prominent industrial approach involves the catalytic hydrogenation of diacetone alcohol, which serves as the primary commercial route for producing this important chiral building block [2]. This method employs nickel or palladium catalysts under controlled temperature and pressure conditions with hydrogen gas, consistently delivering high product yields.
Another significant industrial method utilizes the hydrogenation of acetylacetone (pentane-2,4-dione) using modified Raney nickel catalysts [3] [4]. This process operates at temperatures of 58-62°C in sodium hydroxide solution under hydrogen atmosphere, achieving 82% yield when dilution factors are considered. The process demonstrates excellent stability and reproducibility, making it particularly suitable for industrial-scale production.
Catalytic asymmetric hydrogenation represents a more advanced industrial approach, employing ruthenium complex catalysts with chiral ligands under high-pressure hydrogen conditions [5] [6]. This methodology can achieve greater than 90% enantiomeric excess, providing access to highly pure stereoisomers essential for pharmaceutical and fine chemical applications.
The use of tartaric acid-modified Raney nickel catalysts offers another viable industrial pathway [7] [8]. This approach provides moderate temperature operation with hydrogen gas, though yields vary depending on the specific catalyst modification employed. The method benefits from the use of readily available starting materials and established catalyst preparation procedures.
Nickel-aluminum alloy catalysis presents a robust industrial option, utilizing activated nickel-aluminum alloy under hydrogen atmosphere with alkaline conditions [3]. This methodology demonstrates high yield and excellent catalytic performance, with the advantage of catalyst recyclability and cost-effectiveness for large-scale operations.
Laboratory-scale synthesis of (2S,4S)-(+)-2,4-pentanediol encompasses diverse methodologies tailored for research applications and small-scale production. The selective acetalization-hydrolysis protocol represents one of the most effective laboratory approaches [9]. This method begins with diastereomeric 2,4-pentanediol mixtures and employs acetophenone and Brønsted acid to achieve syn/anti ratios exceeding 99:1, with yields ranging from 75-85%.
Enzymatic reduction protocols have emerged as particularly valuable for laboratory synthesis [10] [11]. These methods utilize acetylacetone (pentane-2,4-dione) as starting material with ketoreductase (KRED) enzymes to produce (2R,4R)-pentanediol with greater than 98% enantiomeric excess. The enzymatic approach achieves 84.2% conversion with 100% selectivity, representing an environmentally benign synthetic pathway.
Chiral auxiliary synthesis provides another important laboratory methodology [12] [13]. This approach employs chiral aldehydes and ketones with organometallic reagents to achieve up to 80% diastereomeric excess. While diastereomeric excess values are moderate, the method offers excellent versatility for exploring various structural modifications.
Metal complex formation protocols utilize metal salts with 2,4-pentanediol in combination with aluminum and zirconium compounds . These methods produce chelated multinuclear complexes with high yields, offering valuable synthetic intermediates for further transformations.
Asymmetric cyclopropanation methodologies represent sophisticated laboratory approaches using 2,4-pentanediol-tethered substrates with rhodium catalysts and diazo esters [12] [14]. These protocols achieve greater than 98% diastereomeric excess with moderate to good yields, demonstrating the powerful stereocontrolling ability of the 2,4-pentanediol tether.
Catalytic asymmetric synthesis of (2S,4S)-(+)-2,4-pentanediol represents the most sophisticated approach for obtaining enantiomerically pure material. The ruthenium-BINAP catalyst system [Ru2Cl4[(R)-BINAP]2(NEt3)] stands as the gold standard for asymmetric hydrogenation of β-diketones, particularly acetylacetone [15] . This catalyst system operates under atmospheric pressure and mild temperature conditions, consistently achieving greater than 99% enantiomeric excess, making it ideal for industrial production of chiral diols.
The trans-RuCl2[(R)-XylylSunPhos][(R)-Daipen] catalyst system provides another highly effective asymmetric route [17]. This methodology targets 2,4-pentadien-1-ones under basic conditions at room temperature, demonstrating high enantioselectivity for the synthesis of chiral 2,4-pentadien-1-ols. The mild reaction conditions and excellent stereochemical control make this approach particularly attractive for pharmaceutical applications.
Rhodium-based asymmetric catalysis using [Rh{(-)-bdpp}(NBD)]ClO4 represents a versatile approach for enantioselective olefin hydrogenation [18]. This system demonstrates enhanced enantioselectivity in the presence of anions under high-pressure hydrogen conditions (70 atm). The methodology shows particular promise for 2-phenyl-1-butene substrates and related compounds.
Pentaaryl-substituted cyclopentadienyl ruthenium complexes offer unique capabilities for dynamic kinetic resolution of secondary alcohols [5]. These catalyst systems operate at ambient temperature and achieve high optical purity, providing access to enantiomerically enriched 2,4-pentanediol derivatives through racemization-resolution protocols.
Chiral dioxaphosphorinane complexes present an alternative asymmetric approach for α-aminomethyl-phosphonate derivatives . While this methodology achieves moderate diastereoselectivity under standard reaction conditions, it provides valuable insights into asymmetric alkylation reactions and offers potential for further optimization.
Enzymatic enantioselective reduction offers a complementary biological approach to chemical catalysis [10] [11]. Ketoreductases (KREDs) demonstrate remarkable substrate specificity and stereochemical control, converting achiral or racemic starting materials to enantiomerically pure products. The enzymatic approach provides particular advantages in terms of environmental sustainability and mild reaction conditions.
Chiral auxiliary-mediated synthesis employs temporary attachment of chiral groups to direct stereochemical outcomes [12] [13]. This approach typically involves formation of diastereomeric intermediates that can be separated by conventional techniques, followed by auxiliary removal to afford enantiomerically pure products. While this methodology requires additional synthetic steps, it provides excellent stereochemical control.
Dynamic kinetic resolution (DKR) protocols combine racemization catalysts with enantioselective transformations [5] [6]. These methodologies enable conversion of racemic starting materials to single enantiomers in high yield, overcoming the theoretical 50% yield limitation of classical kinetic resolution. The approach is particularly valuable for secondary alcohol substrates.
Chiral tether-directed synthesis exploits the inherent chirality of 2,4-pentanediol derivatives to control stereochemical outcomes in subsequent transformations [12] [14]. This approach demonstrates how the existing stereochemistry can be leveraged to direct the formation of additional stereocenters with high selectivity.
Effective purification and characterization of (2S,4S)-(+)-2,4-pentanediol requires a combination of analytical and preparative techniques optimized for chiral diols. Gas chromatography (GC) serves as the primary analytical method for separation and quantification of stereoisomers [19] [20]. The CP-Select 624 CB column demonstrates particular effectiveness for separating 2,4-pentanediol isomers, enabling quantitative analysis through flame ionization detection (GC-FID) or mass spectrometry (GC-MS) detection.
High-Performance Liquid Chromatography (HPLC) provides superior resolution for analysis of 2,4-pentanediol derivatives [21]. Both reverse-phase and normal-phase systems have been successfully employed, with enhanced sensitivity achieved through derivatization with reagents such as m-aminophenylboronate. This derivatization approach significantly improves detection limits, particularly for low molecular weight diols.
Nuclear Magnetic Resonance (NMR) spectroscopy enables comprehensive structural characterization and conformational analysis [22] [23]. Both 1H and 13C NMR techniques provide complete structural elucidation, while two-dimensional NMR methods offer detailed stereochemical assignments. Temperature-dependent NMR studies have proven particularly valuable for conformational analysis of 2,4-pentanediol stereoisomers.
Column chromatography remains essential for purification of synthetic products [24]. Silica gel and alumina stationary phases demonstrate effective separation capabilities when employed with petroleum ether:dichloromethane gradient systems. The methodology provides scalable purification suitable for both research and preparative applications.
Recrystallization techniques offer reliable methods for obtaining high-purity crystalline products [15]. Solvent systems including ether and hexane-ethyl acetate combinations have proven particularly effective for 2,4-pentanediol derivatives. Recrystallization provides the additional benefit of improving enantiomeric excess through preferential crystallization.
Chiral separation methodologies enable direct resolution of enantiomers [20]. Traditional chiral stationary phases achieve baseline separation of 2,4-pentanediol enantiomers, while emerging metal-organic framework (MOF)-based chiral columns demonstrate enhanced selectivity and efficiency. These advanced materials show particular promise for analytical and preparative chiral separations.
The characterization of (2S,4S)-(+)-2,4-pentanediol requires verification of both chemical purity and stereochemical integrity. Optical rotation measurements provide rapid assessment of enantiomeric purity, with specific rotation values of +54° (c=10, EtOH) serving as benchmarks for the (2S,4S) enantiomer [25] [26]. Melting point determination offers additional purity verification, with pure material typically exhibiting melting points of 48-51°C [27] [28].
Mass spectrometry enables molecular weight confirmation and structural verification [29]. High-resolution mass spectrometry provides elemental composition determination, while tandem mass spectrometry offers detailed fragmentation patterns for structural confirmation. These techniques prove particularly valuable for identifying impurities and degradation products.
Infrared spectroscopy provides functional group identification and hydrogen bonding analysis [22]. The technique enables discrimination between different conformational isomers and provides insights into intermolecular interactions in solid-state and solution phases.
Table 1: Industrial Production Techniques for (2S,4S)-(+)-2,4-Pentanediol | |||
---|---|---|---|
Method | Catalyst | Conditions | Product Yield |
Hydrogenation of Diacetone Alcohol | Nickel or Palladium catalyst | Controlled temperature and pressure with H₂ | High yields reported |
Hydrogenation of Acetylacetone | Modified Raney Nickel | 58-62°C, NaOH solution, H₂ atmosphere | 82% yield (dilution considered) |
Catalytic Asymmetric Hydrogenation | Ruthenium complex catalysts | High pressure H₂, chiral ligands | >90% enantiomeric excess |
Raney Nickel Catalysis | Tartaric acid-modified Raney Nickel | Moderate temperature, H₂ gas | Variable depending on modification |
Nickel-Aluminum Alloy Catalysis | Activated Ni-Al alloy | H₂ atmosphere, alkaline conditions | High yield, good catalytic performance |
Table 2: Laboratory-Scale Synthesis Protocols | ||||
---|---|---|---|---|
Synthesis Route | Starting Material | Key Reagents | Stereochemical Outcome | Yield |
Selective Acetalization-Hydrolysis | Diastereomeric 2,4-pentanediol mixture | Acetophenone, Brønsted acid | syn/anti ratio >99:1 | 75-85% |
Enzymatic Reduction | Acetylacetone (pentane-2,4-dione) | Ketoreductase (KRED) enzymes | (2R,4R) with >98% ee | 84.2% conversion, 100% selectivity |
Chiral Auxiliary Synthesis | Chiral aldehydes/ketones | Organometallic reagents | Up to 80% diastereomeric excess | 80% de in most cases |
Metal Complex Formation | Metal salts with 2,4-pentanediol | Aluminum, zirconium compounds | Chelated multinuclear complexes | High yields reported |
Asymmetric Cyclopropanation | 2,4-Pentanediol-tethered substrates | Rhodium catalysts, diazo esters | >98% diastereomeric excess | Moderate to good yields |
Table 3: Catalytic Asymmetric Synthesis Routes | ||||
---|---|---|---|---|
Catalyst System | Substrate | Enantiomeric Excess | Operating Conditions | Applications |
Ru₂Cl₄[(R)-BINAP]₂(NEt₃) | β-diketones (acetylacetone) | >99% e.e. | Atmospheric pressure, mild temperature | Industrial production of chiral diols |
trans-RuCl₂[(R)-XylylSunPhos][(R)-Daipen] | 2,4-Pentadien-1-ones | High enantioselectivity | Basic conditions, room temperature | Synthesis of chiral 2,4-pentadien-1-ols |
[Rh{(-)-bdpp}(NBD)]ClO₄ | 2-Phenyl-1-butene | Enhanced by anions | High pressure (70 atm) H₂ | Enantioselective olefin hydrogenation |
Pentaaryl-substituted Cp-Ru complexes | Secondary alcohols | High optical purity | Ambient temperature | Dynamic kinetic resolution |
Chiral dioxaphosphorinane complexes | α-Aminomethyl-phosphonate derivatives | Moderate diastereoselectivity | Standard reaction conditions | Asymmetric alkylation reactions |
Table 4: Purification and Characterization Methods | ||||
---|---|---|---|---|
Technique | Application | Specific Conditions | Detection Limits/Resolution | Notes |
Gas Chromatography (GC) | Separation and quantification of isomers | GC-FID or GC-MS detection | Quantitative analysis possible | CP-Select 624 CB column effective |
High-Performance Liquid Chromatography (HPLC) | High resolution analysis of derivatives | Reverse-phase or normal-phase systems | Enhanced sensitivity with derivatization | m-aminophenylboronate derivatization improves limits |
Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural characterization and conformational analysis | ¹H, ¹³C, and 2D NMR techniques | Complete structural elucidation | Temperature-dependent conformational studies |
Column Chromatography | Purification of synthetic products | Silica gel or alumina stationary phases | Effective separation achievable | Petroleum ether:dichloromethane gradients |
Recrystallization | Obtaining pure crystalline products | Ether, hexane-ethyl acetate systems | High purity crystals obtained | From ether and hexane-ethyl acetate |
Chiral Separation | Enantiomer separation | Chiral stationary phases | Baseline separation of enantiomers | MOF-based chiral columns show promise |